Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane
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Overview
Description
Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane is a compound of interest in the field of medicinal chemistry. It is known for its unique spirocyclic structure, which contributes to its biological activity. This compound has been studied for its potential as a prolyl hydroxylase domain (PHD) inhibitor, which is significant in the treatment of diseases related to hypoxia, such as anemia and ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the pyridin-2-yloxy group. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Used to modify the oxidation state of the compound, potentially altering its pharmacokinetic properties.
Substitution: Commonly used to introduce different substituents on the pyridine ring, which can affect the compound’s binding affinity to its target.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups on the pyridine ring .
Scientific Research Applications
Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels.
Medicine: Investigated as a potential therapeutic agent for treating anemia and ischemia-related conditions.
Mechanism of Action
The mechanism of action of Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane involves its inhibition of prolyl hydroxylase domains (PHDs). By inhibiting PHDs, the compound stabilizes hypoxia-inducible factors (HIFs), which can lead to increased erythropoiesis and improved oxygen delivery to tissues. This mechanism is particularly relevant in the treatment of anemia and other hypoxia-related conditions .
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane: Unique due to its spirocyclic structure and specific biological activity.
Other PHD Inhibitors: Compounds like FG-4592 (Roxadustat) and GSK1278863 (Daprodustat) also inhibit PHDs but differ in their chemical structures and pharmacokinetic profiles.
Uniqueness
This compound stands out due to its spirocyclic core, which imparts unique steric and electronic properties that can enhance its binding affinity and selectivity for PHDs. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
(4S,5S)-4-(pyridin-2-yloxymethyl)-6-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-7-16-13(5-1)17-10-12-4-3-6-14(12)11-15-8-9-18-14/h1-2,5,7,12,15H,3-4,6,8-11H2/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSTHSIRJZWMN-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CNCCO2)COC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CNCCO2)COC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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